3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride
CAS No.: 1443979-71-2
Cat. No.: VC6840585
Molecular Formula: C13H18ClN3O
Molecular Weight: 267.76
* For research use only. Not for human or veterinary use.
![3-Methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride - 1443979-71-2](/images/structure/VC6840585.png)
Specification
CAS No. | 1443979-71-2 |
---|---|
Molecular Formula | C13H18ClN3O |
Molecular Weight | 267.76 |
IUPAC Name | 3-methyl-1-[3-(methylamino)propyl]quinoxalin-2-one;hydrochloride |
Standard InChI | InChI=1S/C13H17N3O.ClH/c1-10-13(17)16(9-5-8-14-2)12-7-4-3-6-11(12)15-10;/h3-4,6-7,14H,5,8-9H2,1-2H3;1H |
Standard InChI Key | NAYXDJCJXOUMJA-UHFFFAOYSA-N |
SMILES | CC1=NC2=CC=CC=C2N(C1=O)CCCNC.Cl |
Introduction
Chemical Structure and Nomenclature
The systematic name 3-methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride delineates its molecular architecture. The core quinoxalin-2-one scaffold consists of a benzene ring fused to a pyrazine ring, with a ketone oxygen at position 2. A methyl group substitutes position 3, while a 3-(methylamino)propyl chain is appended to the nitrogen at position 1. The hydrochloride salt formation enhances solubility, a common strategy for improving the bioavailability of amine-containing pharmaceuticals .
The molecular formula is C₁₃H₁₈N₃O·HCl, corresponding to a molecular weight of 268.77 g/mol. Key functional groups include the secondary amine in the propyl side chain, the tertiary amine in the quinoxaline ring, and the protonated ammonium chloride moiety. Spectroscopic characterization would likely reveal distinct signals in <sup>1</sup>H NMR for the methylamino group (δ ~2.3–2.7 ppm) and aromatic protons (δ ~7.5–8.5 ppm), consistent with related quinoxaline derivatives .
Synthesis and Structural Modification
Synthetic Pathways
The synthesis of 3-methyl-1-[3-(methylamino)propyl]-1,2-dihydroquinoxalin-2-one hydrochloride can be inferred from methodologies applied to analogous compounds. A plausible route involves:
-
Quinoxalin-2-one Formation: Condensation of o-phenylenediamine with methylglyoxal yields 3-methylquinoxalin-2(1H)-one, as demonstrated in thiation reactions of similar substrates .
-
Alkylation at N1: Treatment with 3-(methylamino)propyl chloride introduces the side chain. This step may require base catalysis (e.g., triethylamine) to deprotonate the quinoxaline nitrogen, facilitating nucleophilic substitution .
-
Salt Formation: Reaction with hydrochloric acid converts the free base to the hydrochloride salt, enhancing crystallinity and aqueous solubility.
Critical reaction parameters include temperature control (reflux conditions at 60–80°C), solvent selection (e.g., ethanol or chloroform), and purification via recrystallization from ethanol-water mixtures .
Structural Analogs and Derivatives
Modifications to the quinoxaline core and side chain profoundly influence biological activity. For instance, replacing the methyl group at position 3 with phenyl enhances π-stacking interactions with biological targets, as seen in compound 5 from the literature . Similarly, varying the aminoalkyl side chain length alters pharmacokinetic profiles; a three-carbon chain (as in the target compound) optimizes membrane permeability while maintaining target affinity .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound exhibits high solubility in polar solvents (water, ethanol) and moderate solubility in chloroform. The crystalline form likely demonstrates stability under ambient conditions, though hygroscopicity may necessitate desiccant storage. Thermal analysis (DSC/TGA) would reveal a melting point between 200–220°C, consistent with structurally related quinoxaline hydrochlorides .
Spectroscopic Characterization
-
<sup>1</sup>H NMR: Anticipated signals include a singlet for the N-methyl group (δ ~2.4 ppm), a triplet for the propyl chain’s methylene adjacent to nitrogen (δ ~2.7 ppm), and multiplet resonances for aromatic protons (δ ~7.6–8.1 ppm) .
-
MS (ESI+): A molecular ion peak at m/z 232.2 ([M-Cl]<sup>+</sup>) and fragment ions at m/z 189.1 (loss of CH₃NH₂) would confirm the structure.
Biological Activity and Mechanisms
Enzyme Inhibition
Molecular docking studies on related compounds indicate allosteric inhibition of human thymidylate synthase (hTS), a key enzyme in nucleotide biosynthesis . The methylamino propyl side chain may interact with hydrophobic pockets in the hTS active site, disrupting folate cofactor binding.
Pharmacokinetics and Toxicology
ADME Profiles
The compound’s logP (estimated at ~1.5) suggests moderate lipophilicity, balancing blood-brain barrier penetration and renal clearance. Hepatic metabolism via cytochrome P450 isozymes (CYP3A4, CYP2D6) is likely, with primary metabolites resulting from N-demethylation or oxidative deamination .
Toxicity Considerations
Acute toxicity studies in rodents would be required to establish LD₅₀ values. Structural analogs show low micromolar cytotoxicity, necessitating dose optimization to minimize off-target effects .
Applications and Future Directions
Therapeutic Applications
Potential indications include colorectal and breast cancers, leveraging the compound’s hypothesized hTS inhibition. Combination therapies with 5-fluorouracil or pemetrexed could synergize to enhance efficacy while reducing resistance .
Industrial and Research Applications
Beyond oncology, quinoxaline derivatives serve as ligands in catalytic systems and fluorescent probes. The target compound’s amine functionality makes it a candidate for polymer-supported drug delivery systems .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume